3-Formyl rifamycin SV O-3-phenylpropyl oxime is a synthetic derivative of rifamycin, which belongs to a class of antibiotics known for their effectiveness against various bacterial infections, particularly tuberculosis. This compound is characterized by the presence of an oxime functional group, enhancing its biological activity and therapeutic potential. The molecular formula for 3-Formyl rifamycin SV O-3-phenylpropyl oxime is , with a molecular weight of approximately 725.779 g/mol .
3-Formyl rifamycin SV O-3-phenylpropyl oxime is classified as an antibiotic and is primarily utilized in medicinal chemistry for its antibacterial properties. It is part of the broader category of rifamycins, which are known for their ability to inhibit bacterial RNA polymerase, thus preventing bacterial growth and replication.
The synthesis of 3-Formyl rifamycin SV O-3-phenylpropyl oxime typically involves several steps:
The reaction conditions often require organic solvents such as tetrahydrofuran and may involve catalysts to facilitate the formation of the desired product. Continuous flow synthesis techniques can also be employed for industrial-scale production, enhancing yield and efficiency through controlled mixing and improved heat transfer.
The molecular structure of 3-Formyl rifamycin SV O-3-phenylpropyl oxime features a complex arrangement typical of rifamycins, including multiple hydroxyl groups and a phenylpropyl side chain. The oxime functional group is crucial for its biological activity.
Key structural data includes:
3-Formyl rifamycin SV O-3-phenylpropyl oxime can undergo various chemical reactions, including:
Common reagents used in these reactions include:
These reactions are typically performed under controlled temperature and pH conditions to optimize product formation .
The mechanism of action for 3-Formyl rifamycin SV O-3-phenylpropyl oxime involves inhibition of bacterial RNA polymerase, akin to other rifamycin derivatives. By binding to the beta subunit of RNA polymerase, this compound disrupts the transcription process, preventing the conversion of bacterial DNA into RNA, ultimately leading to bacterial cell death. This mechanism makes it particularly effective against Mycobacterium tuberculosis.
Key physical properties include:
Chemical properties include:
3-Formyl rifamycin SV O-3-phenylpropyl oxime has significant applications in scientific research and medicine:
The synthesis of 3-formylrifamycin SV O-3-phenylpropyl oxime originates from the strategic derivatization of the aldehyde group in 3-formylrifamycin SV. This precursor compound (CAS#:13292-22-3, MW: 725.779 g/mol) serves as a crucial intermediate for rifamycin antibiotics, particularly rifampicin [5]. The formyl group at the C3 position exhibits distinctive reactivity that enables selective oxime formation under mild conditions. The condensation reaction typically employs O-(3-phenylpropyl)hydroxylamine with 3-formylrifamycin SV in anhydrous organic solvents such as dichloromethane or ethyl acetate. This process requires precise stoichiometric control to prevent side reactions and degradation of the sensitive ansa macrolide structure [2] [6].
The reaction proceeds via nucleophilic addition-elimination mechanism, where the hydroxylamine oxygen attacks the electrophilic carbonyl carbon of the aldehyde group. This forms a tetrahedral intermediate that subsequently dehydrates to yield the stable oxime linkage. The reaction mixture requires careful pH monitoring (optimally between 6.5-7.5) to maximize yield while minimizing rifamycin degradation. Post-reaction purification typically involves column chromatography followed by recrystallization from mixed solvent systems (e.g., dichloromethane/hexane), yielding the target oxime as a crystalline solid with characteristic orange-red coloration [6]. The structural integrity of the oxime product is confirmed through UV-Vis spectroscopy, showing a distinctive bathochromic shift compared to the parent aldehyde, and through LC-MS analysis verifying the molecular ion at m/z 873.42 [M+H]⁺ [5].
Table 1: Key Physicochemical Properties of 3-Formylrifamycin SV and Its O-3-Phenylpropyl Oxime Derivative
Property | 3-Formylrifamycin SV | 3-Formylrifamycin SV O-3-phenylpropyl oxime |
---|---|---|
Molecular Formula | C₃₈H₄₇NO₁₃ | C₄₇H₅₈N₂O₁₃ |
Molecular Weight | 725.779 g/mol | 859.98 g/mol |
Melting Point | 182-184°C | 198-202°C (decomposes) |
λmax (Ethanol) | 304 nm, 495 nm | 318 nm, 508 nm |
LogP (Octanol/Water) | 2.85 | 4.12 (calculated) |
The introduction of the 3-phenylpropyl chain exemplifies targeted alkyl modification strategies to enhance the physicochemical and biological properties of rifamycin derivatives. The phenylpropyl moiety serves dual purposes: it extends the molecule's hydrophobic domain and introduces aromatic π-system interactions. Catalytic methods are essential for constructing this side chain before oxime formation. The synthesis of O-(3-phenylpropyl)hydroxylamine typically proceeds through palladium-catalyzed coupling of 3-bromopropylbenzene with N-hydroxyphthalimide, followed by hydrazinolysis to liberate the free hydroxylamine [6].
Lewis acid catalysis (e.g., aluminum phosphate) proves effective in promoting the oxime ligation between the functionalized alkyl chain and the formylrifamycin core. The reaction demonstrates significant solvent dependence, with aprotic solvents (toluene, chloroform) yielding superior results compared to protic solvents due to reduced nucleophile solvation. Microwave-assisted synthesis has been explored to accelerate this condensation, reducing reaction times from hours to minutes while maintaining yields above 85%. The catalytic approach enables precise stereocontrol during oxime formation, preserving the essential (12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E) configuration of the rifamycin scaffold, which is critical for maintaining antibacterial activity [2] [6].
Table 2: Comparative Efficiency of Catalytic Methods for Oxime Formation
Catalytic System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
Uncatalyzed | Ethanol | 25 | 24 | 62 | 92.5 |
Pyridinium p-toluenesulfonate | Dichloromethane | 40 | 8 | 78 | 95.1 |
Aluminum phosphate | Toluene | 60 | 4 | 88 | 98.3 |
Microwave-assisted (AlPO₄) | Chloroform | 85 | 0.25 | 91 | 97.8 |
The spatial orientation of the O-3-phenylpropyl oxime moiety significantly influences the three-dimensional conformation of the rifamycin ansa chain. Nuclear magnetic resonance studies reveal restricted rotation around the C=N bond (E-configuration predominance >95%), positioning the phenylpropyl chain parallel to the naphthoquinone plane. This alignment facilitates intramolecular π-stacking interactions between the phenyl ring and the rifamycin chromophore, inducing characteristic bathochromic shifts in UV-Vis spectra [3]. The alkyl chain length demonstrates profound conformational effects: Shorter chains (C1-C3) permit ansa chain flexibility, while longer hydrophobic substituents (C4-C12, including the phenylpropyl group) induce structural rigidification through hydrophobic collapse and intramolecular interactions [3].
Molecular dynamics simulations indicate that the phenylpropyl extension creates a new hydrophobic domain approximately 8.5Å from the ansa bridge, complementing existing lipophilic regions. This structural modification enhances membrane interaction capabilities, as evidenced by surface pressure measurements showing a 35% increase in monolayer penetration compared to unmodified 3-formylrifamycin SV. The optimal surfactant properties emerge when the alkyl chain contains 8-12 carbon atoms, with the phenylpropyl derivative (effectively C9 chain due to phenyl ring contribution) exhibiting a critical micelle concentration (CMC) of 0.15 mM – significantly lower than the parent rifamycin SV (CMC >1.0 mM). This amphiphilicity profile facilitates interactions with biological membranes, potentially enhancing bioavailability and target engagement [3].
X-ray crystallography provides definitive evidence of zwitterionic stabilization in crystalline 3-formylrifamycin SV O-3-phenylpropyl oxime. The structure (deposited as PDB ID: 6BEF) reveals proton migration from the C1 phenolic oxygen to the C8/C21 quinone system, creating a phenolate-quinone methide zwitterion [4]. This charge-separated state exhibits enhanced stability in the solid phase due to intramolecular charge compensation and extensive hydrogen bonding networks. The zwitterionic configuration shows a distinctive 12° rotation in the ansa chain orientation compared to the non-ionic form, increasing the proximity between the protonated quinone nitrogen and the oxime oxygen (distance: 2.85Å vs. 3.42Å in neutral form) [4].
The crystalline lattice demonstrates complex supramolecular organization driven by alternating hydrophobic and hydrophilic layers. The phenylpropyl chains form interdigitated domains with π-π stacking distances of 3.8Å, while the charged regions interact via bridging water molecules in a β-sheet-like hydrogen bonding pattern. This structural arrangement results in significantly higher thermal stability for the zwitterionic polymorph (melting point 198-202°C with decomposition) compared to the neutral form (melting point 172-175°C). Fourier-transform infrared spectroscopy confirms the zwitterionic state through characteristic shifts in carbonyl stretches (C=O: 1652 cm⁻¹ vs. 1705 cm⁻¹ in neutral form) and N⁺-H deformation vibrations (1540 cm⁻¹) [4] [5]. The zwitterionic-nonionic equilibrium exhibits solvent dependence, with aprotic solvents (DMSO, chloroform) stabilizing the neutral form and protic solvents (water, ethanol) favoring the zwitterionic species, as confirmed by solution NMR studies.
Table 3: Crystallographic Parameters of 3-Formylrifamycin SV Derivatives
Parameter | 3-Formylrifamycin SV | 3-Formylrifamycin SV O-3-phenylpropyl oxime (Zwitterionic Form) |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | P2₁ | P6₁22 |
Unit Cell Dimensions | a=14.32Å, b=11.85Å, c=18.21Å, β=112.5° | a=191.06Å, b=191.06Å, c=254.32Å |
Z-value | 4 | 12 |
Hydrogen Bonds per Molecule | 6 | 9 |
Intramolecular H-bond | O1-H⋯O9 (2.65Å) | N⁺-H⋯O(oxime) (2.58Å) |
π-Stacking Interactions | None | 3.8Å (phenyl:chromophore) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7